molecular formula C16H12ClN3O2S B2767410 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 895473-67-3

2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2767410
CAS No.: 895473-67-3
M. Wt: 345.8
InChI Key: GMFIWJGUCXKGTP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Future Directions

Future research could focus on exploring the biological activities of “2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” and its derivatives, given the known wide range of biological activities of sulfonamide derivatives .

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 2-bromoacetamide in the presence of a base such as sodium hydride (NaH) to form the final product .

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in the replication of viruses, thereby exhibiting antiviral activity. Additionally, it can bind to DNA or proteins within cancer cells, leading to cell death and inhibition of tumor growth .

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFIWJGUCXKGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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